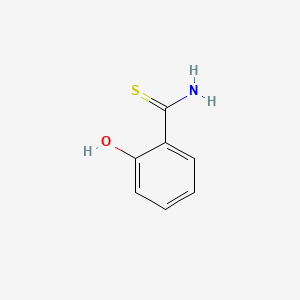

2-Hydroxythiobenzamide

Vue d'ensemble

Description

2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, is an off-white to cream crystalline powder . It has a molecular formula of C7H7NOS and a molecular weight of 153.2 .

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the condensation, alkylation, and saponification reactions using 4-hydroxythiobenzamide and ethyl 3-bromopyruvate as raw materials . Another method involves mixing methyl p-hydroxybenzoate with stronger ammonia water, carrying out a high-temperature reaction inside a reaction kettle, and then carrying out vacuum concentration on the mixture .

Molecular Structure Analysis

The molecular structure of this compound was investigated in the gas phase at 401 K by means of gas electron diffraction (GED) combined with quantum chemical (QC) calculations . The thioamide group is twisted by about 30° with respect to the phenol ring plane . This is due to an interatomic repulsion of the hydrogen atom in the amide group from the closest hydrogen atom of the benzene ring .

Chemical Reactions Analysis

The internal rotation of the thioamide group and the intramolecular hydrogen bonding in this compound have been studied . The equilibrium structure of the molecule reveals that the thioamide group is twisted by about 30° with respect to the phenol ring plane .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4° C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Chimie Médicinale : Donneur de Sulfure d'Hydrogène

Le 2-Hydroxythiobenzamide sert de précurseur au sulfure d'hydrogène (H2S), un gazotransmetteur aux multiples rôles thérapeutiques. Il peut être incorporé dans des polymères pour la libération contrôlée et à long terme de H2S, ce qui est bénéfique pour ses propriétés réductrices, neutralisant les espèces réactives de l'oxygène (ROS) qui causent des dommages cellulaires . Cette application est cruciale dans le développement de traitements qui nécessitent la modulation des niveaux de H2S dans l'organisme.

Science des Polymères : Poly(acide lactique) Fonctionnalisé

En science des polymères, le this compound est utilisé pour fonctionnaliser le poly(acide lactique) (PLA), permettant la libération lente de thiobenzamide, qui se dégrade ensuite pour libérer du H2S . Cette innovation est importante pour la création de matériaux capables de libérer des gaz thérapeutiques sur des périodes prolongées, ce qui est particulièrement utile dans les implants médicaux et les systèmes d'administration de médicaments.

Chimie des Matériaux : Fabrication de Microparticules

Le composé est essentiel à la fabrication de microparticules à partir de copolymères. Ces microparticules peuvent avoir des diamètres variés et sont conçues pour se dégrader lentement dans l'eau tamponnée, libérant du thiobenzamide sur plusieurs semaines . Cette application est vitale pour le développement de mécanismes d'administration de médicaments avancés qui nécessitent un contrôle précis du taux de libération des principes pharmaceutiques actifs.

Chimie Biologique : Études des Gazotransmetteurs

Le rôle du this compound dans la synthèse de molécules qui libèrent du H2S lors de la dégradation le positionne comme un composé clé dans l'étude des gazotransmetteurs . Comprendre le comportement de ces molécules peut conduire à des percées dans le traitement de maladies où les gazotransmetteurs comme le H2S jouent un rôle régulateur.

Chimie Synthétique : Dérivés du Thiazole

Le composé est utilisé dans la synthèse de dérivés du thiazole, qui sont importants dans le développement de nouveaux produits pharmaceutiques . Ces dérivés peuvent présenter une gamme d'activités biologiques, y compris des propriétés antitumorales, ce qui les rend précieux dans la recherche de nouveaux traitements contre le cancer.

Pharmacologie : Libération Contrôlée de Médicaments

Les polymères à base de this compound peuvent être conçus pour libérer des médicaments à un rythme contrôlé. Cette application est essentielle pour créer des régimes médicamenteux plus efficaces et plus conviviaux pour les patients, en particulier pour les affections chroniques qui nécessitent des niveaux de médicaments constants sur de longues périodes .

Mécanisme D'action

Target of Action

It’s known that 2-hydroxythiobenzamide degrades to release hydrogen sulfide (h2s) , which is a critically important molecule in medicine . H2S has the ability to move across biological membranes, control biological pathways and functions .

Mode of Action

The interaction of this compound with its targets is primarily through its degradation to release H2S . The internal rotation of the thioamide group in this compound has been studied, revealing that in the equilibrium structure, the thioamide group is twisted by about 30° with respect to the phenol ring plane .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its degradation to H2S . H2S is known to neutralize reactive oxygen species (ROS) that cause cellular damage . It can also mediate the activation of adenosine triphosphate (ATP)-sensitive potassium channels (KATP) .

Pharmacokinetics

The compound’s ability to degrade and release h2s suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its degradation to H2S . H2S has many potentially important, beneficial roles in vivo . It’s a reducing agent that neutralizes ROS, causing cellular damage . It can also mediate the activation of ATP-sensitive potassium channels .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules and the pH of the environment. For instance, the degradation of this compound to release H2S can be influenced by the presence of other molecules . .

Safety and Hazards

Orientations Futures

2-Hydroxythiobenzamide has been used in the synthesis of polymers for the long-term delivery of H2S, a molecule of emerging importance in medicine . This provides a polymer-based method to deliver H2S over days to weeks . The development of new anticancer drugs using this compound is also a promising area of research .

Propriétés

IUPAC Name |

2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIBFCXQUDFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306876 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7133-90-6 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

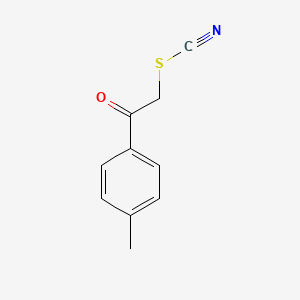

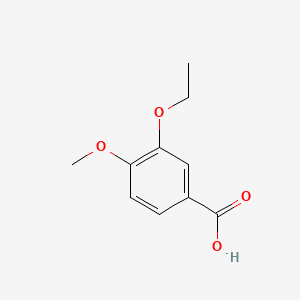

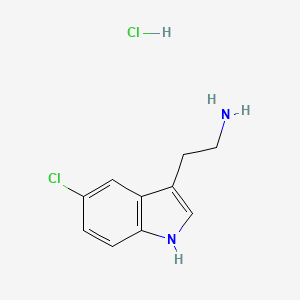

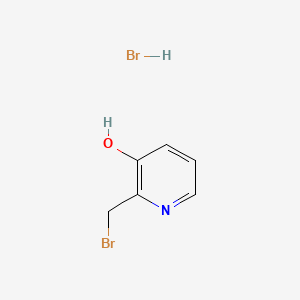

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?

A1: this compound is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of this compound and its derivatives in these papers. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both the hydroxyl and thioamide groups in this compound significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []

Q3: Are there any computational studies investigating the properties of this compound?

A3: Yes, computational chemistry methods have been employed to study this compound. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in this compound and related compounds. []

Q4: What are the potential applications of this compound and its derivatives?

A4: Research suggests potential applications for this compound derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.

Q5: Can this compound be used in the synthesis of other interesting compounds?

A5: Yes, this compound serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)

![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)

![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)